molecular formula C12H16ClN3O B7807096 (3-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 926207-24-1

(3-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B7807096
CAS No.: 926207-24-1
M. Wt: 253.73 g/mol
InChI Key: NDEZLXPXQLZUJK-UHFFFAOYSA-N
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Description

(3-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position, linked to a methanone group attached to a 4-methylpiperazine moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substitutions. One common method involves the reaction of 3-amino-4-chlorobenzoyl chloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

(3-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-4-chlorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitutions on the phenyl ring and the presence of the 4-methylpiperazine group. These features contribute to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

(3-amino-4-chlorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEZLXPXQLZUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195838
Record name (3-Amino-4-chlorophenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926207-24-1
Record name (3-Amino-4-chlorophenyl)(4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926207-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-4-chlorophenyl)(4-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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